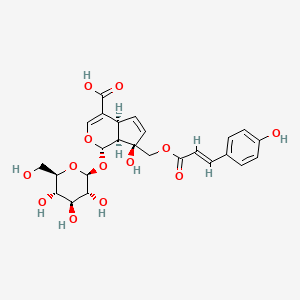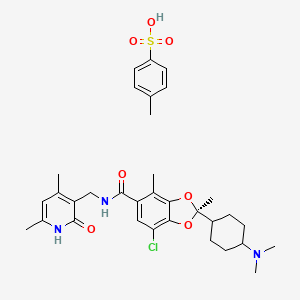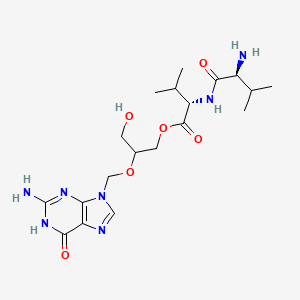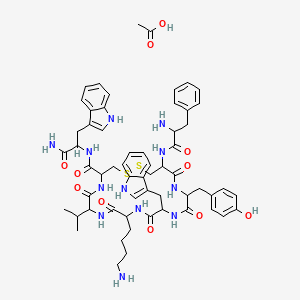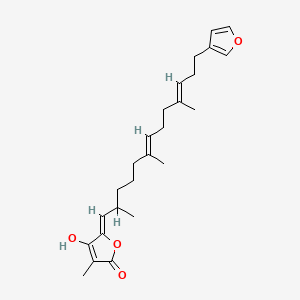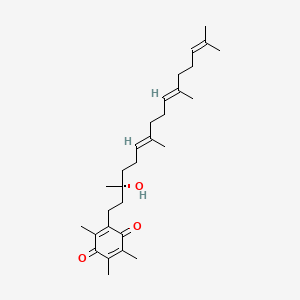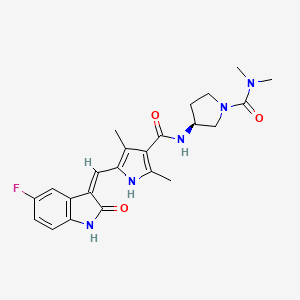
Vorolanib
Übersicht
Beschreibung
Vorolanib, also known as CM082, is a multi-targeted tyrosine kinase receptor inhibitor . It is an orally administered compound that provides intermittent inhibition of angiogenesis with once-daily dosing . It effectively inhibits the activity of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and FMS-like tyrosine kinase-3 (FLT-3) receptors .
Synthesis Analysis
An economical and practical process for Vorolanib has been developed, which exhibits low cost, high yield, simple post-treatment, and environmental protection based on extensive investigations into synthesis methods (raw materials, temperature, coupling reagent, solvent, reaction time, post-treatment, etc.) .
Molecular Structure Analysis
The molecular formula of Vorolanib is C23H26FN5O3 . It belongs to the class of organic compounds known as indolines .
Chemical Reactions Analysis
Vorolanib has a short half-life and limited tissue accumulation . It has been shown to reduce choroidal neovascularization in rats .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Inhibition of VEGF and PDGF Receptors
Vorolanib is a potent oral VEGF receptor (VEGFR) and PDGF receptor (PDGFR) inhibitor. This suggests a more effective inhibition than anti-VEGF injections alone .
Anti-Angiogenic and Anti-Tumor Activity
Vorolanib has demonstrated potent preclinical anti-angiogenic and anti-tumor activity. It has shown competitive binding and inhibitory activities with KDR, PDGFRb, FLT3, and C-Kit, and inhibited RET and AMPK 1 more weakly than sunitinib .
Treatment of Advanced Renal Cell Cancer
Vorolanib has shown promising safety and efficacy in combination with everolimus in a phase 1 study in patients with advanced renal cell cancer (RCC) in China .
Use in Ophthalmology
EYP-1901 uses a bioerodible Durasert formulation combined with Vorolanib. In oral formulation, Vorolanib demonstrated efficacy and ocular safety through Phase 2 trials in wet AMD .
Combination with Everolimus
In a study, it was hypothesized that Vorolanib in combination with everolimus might effectively enhance antitumor activity by inhibiting VEGFR and mTOR signaling pathways with tolerable toxicities .
Wirkmechanismus
Target of Action
Vorolanib, also known as CM082 or X-82, is a multi-targeted tyrosine kinase receptor inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) . These receptors play a crucial role in angiogenesis, a process that is often dysregulated in various types of cancer .
Mode of Action
Vorolanib acts by competitively binding to and inhibiting its primary targets, VEGFRs and PDGFRs . This inhibition disrupts the signaling pathways associated with these receptors, leading to a reduction in angiogenesis . As a result, the growth and proliferation of tumor cells, which rely on angiogenesis for nutrient supply, are hindered .
Biochemical Pathways
The inhibition of VEGFRs and PDGFRs by vorolanib affects multiple biochemical pathways. The VEGF pathway, which is primarily involved in angiogenesis, is one of the most significantly impacted . By inhibiting this pathway, vorolanib reduces the formation of new blood vessels, thereby limiting the supply of nutrients to tumor cells . This leads to a decrease in tumor growth and can even result in tumor regression .
Result of Action
The molecular and cellular effects of vorolanib’s action primarily involve the inhibition of angiogenesis and tumor cell proliferation . In preclinical studies, vorolanib has been shown to inhibit the growth of various types of tumors in a dose-dependent manner . Moreover, it has demonstrated the ability to cause complete tumor regression in certain cases .
Action Environment
The efficacy and stability of vorolanib can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the specific type of tumor and its genetic makeup. Additionally, individual patient factors, such as liver function, can impact the drug’s metabolism and hence its efficacy
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vorolanib | |
CAS RN |
1013920-15-4 | |
| Record name | Vorolanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorolanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VOROLANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



